2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13453927
Molecular Formula: C12H17BrN2O
Molecular Weight: 285.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17BrN2O |
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Molecular Weight | 285.18 g/mol |
IUPAC Name | 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3 |
Standard InChI Key | GTFLAHFWMIXQAW-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CN |
Canonical SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features:
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A 2-bromobenzyl group attached to the nitrogen of the acetamide core.
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An isopropyl group on the same nitrogen, creating a sterically hindered environment.
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A 2-amino substituent on the acetamide backbone, enabling hydrogen bonding and nucleophilic reactivity .
IUPAC Name: 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide .
Spectroscopic Data
Synthesis and Optimization
Route 1: Nucleophilic Substitution
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Starting Materials: Bromoacetyl bromide and isopropylamine.
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Reaction Conditions:
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Procedure:
Route 2: Reductive Amination
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Intermediate: N-(2-bromobenzyl)amine reacts with 2-bromo-N-isopropylacetamide under Pd catalysis .
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Optimization: Microwave irradiation reduces reaction time to <2 hrs .
Challenges and Solutions
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Steric Hindrance: The isopropyl group slows reaction kinetics; using polar aprotic solvents (e.g., DMF) improves yields.
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .
Physicochemical Properties
Applications in Pharmaceutical Research
Anticancer Activity
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Ferroptosis Induction: Structural analogs (e.g., 2-aminobenzophenone derivatives) trigger ferroptosis in cancer cells (IC₅₀: 0.1–1 µM) .
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Targeted Therapy: The bromine atom facilitates covalent binding to cysteine residues in oncogenic proteins .
Enzyme Inhibition
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DprE1 Inhibition: Benzothiazole-acetamide hybrids show anti-tubercular activity (MIC: 0.5 µg/mL) .
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Kinase Modulation: The acetamide core interacts with ATP-binding pockets in kinases.
Future Directions
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Structure-Activity Relationships (SAR): Modifying the isopropyl or bromobenzyl groups may enhance selectivity .
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Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could improve anticancer efficacy .
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Green Synthesis: Explore biocatalytic routes to reduce reliance on halogenated solvents .
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